molecular formula C21H18FN5O2S B2496115 N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894061-89-3

N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No. B2496115
CAS RN: 894061-89-3
M. Wt: 423.47
InChI Key: OMGLWPYLHSRHDF-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that have been studied for various biological activities, including anticancer, anticonvulsant, and antioxidant properties. These studies involve modifications of the compound's structure to enhance its efficacy and reduce toxicity.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical reactions, starting from specific benzyl and pyridazinyl precursors. For instance, the modification of related compounds to improve anticancer effects or to serve as PI3K inhibitors often requires the replacement of functional groups to enhance biological activity and reduce toxicity (Xiao-meng Wang et al., 2015).

Molecular Structure Analysis

Structural elucidation of these compounds is achieved through various spectroscopic techniques, including NMR, IR, and mass spectrometry. X-ray diffraction analysis may also be employed to determine the precise molecular geometry, as seen in studies involving pyridazine analogs for their pharmaceutical importance (Hamdi Hamid Sallam et al., 2021).

Chemical Reactions and Properties

These compounds can undergo a range of chemical reactions, including alkylation, acylation, and cyclization, to introduce various functional groups that significantly impact their biological activity and stability. For example, the cyclization of acetonitrile thioalkyl to form derivatives has been explored for their antioxidant abilities (R. M. Shakir et al., 2017).

Scientific Research Applications

Anticancer Properties

Studies have demonstrated the modification of related compounds to enhance anticancer efficacy and reduce toxicity. For instance, Xiao-meng Wang et al. (2015) explored the replacement of the acetamide group with alkylurea in a structurally similar compound, revealing potent antiproliferative activities against human cancer cell lines and reduced toxicity, suggesting potential as effective anticancer agents with low toxicity (Wang et al., 2015).

Anticonvulsant Activity

Research by Li-Qiu Zhang et al. (2010) on 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines, a similar class of compounds, evaluated their anticonvulsant activity. Their findings highlighted compounds with significant protective indexes, indicating potential applications in the treatment of seizure disorders (Zhang et al., 2010).

Insecticidal Activity

A study by A. Fadda et al. (2017) synthesized derivatives incorporating a thiadiazole moiety, showing insecticidal effects against the cotton leafworm, Spodoptera littoralis. This research illustrates the potential of such compounds in agricultural pest control (Fadda et al., 2017).

Antioxidant and Anticancer Activity

I. Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, showing significant antioxidant activity and cytotoxicity against cancer cell lines, suggesting their dual utility in oxidative stress management and cancer therapy (Tumosienė et al., 2020).

Antimicrobial Activity

M. Suresh et al. (2016) reported on the synthesis of novel derivatives with significant antibacterial and antifungal activities, highlighting the role of such compounds in addressing microbial infections (Suresh et al., 2016).

Mechanism of Action

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c1-29-17-4-2-3-15(11-17)18-9-10-19-24-25-21(27(19)26-18)30-13-20(28)23-12-14-5-7-16(22)8-6-14/h2-11H,12-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGLWPYLHSRHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)NCC4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

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